Survival Benefit of the Parent Triazole-3-thione (1a) vs. Pathology Control and Reference Drug Thiotriazoline in a Tetrachloromethane Hepatitis Model
In a tetrachloromethane-induced toxic hepatitis model in rats, compound 1a – which corresponds exactly to (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol – achieved a 71.43% survival rate, compared with 42.86% for the untreated pathology control and 57.14% for the standard hepatoprotective drug thiotriazoline [1]. The higher survival rate shows that the parent scaffold itself provides meaningful in vivo protection that exceeds the reference drug.
| Evidence Dimension | Survival rate in tetrachloromethane-induced hepatitis model |
|---|---|
| Target Compound Data | 71.43 ± 18.44% (n=7) |
| Comparator Or Baseline | Pathology control: 42.86 ± 20.20%; Thiotriazoline: 57.14 ± 20.20% |
| Quantified Difference | Target vs pathology control: +28.57 percentage points; Target vs thiotriazoline: +14.29 percentage points |
| Conditions | Male Wistar rats, tetrachloromethane (CCl₄) 50% oily solution at 0.8 mL/kg subcutaneously for 2 days, test compounds administered 1 h before CCl₄, assessment 24 h after last injection, n=7 |
Why This Matters
For liver-disease drug discovery programs, this survival advantage over the clinically used reference drug thiotriazoline makes the compound a superior starting point for hepatoprotective lead generation.
- [1] Rud, A. M., Kaplaushenko, A. G., Pruglo, E. S. and Frolova, Y. S. (2018) 'Hepatoprotective activity of 1,2,4-triazole-3-thione derivatives, which contains on c5-atomic carbon hydroxy(phenyl)methyl dependent', Farmatsevtychnyi zhurnal, 0(5-6), pp. 55-63. doi: 10.32352/0367-3057.5-6.17.07. View Source
